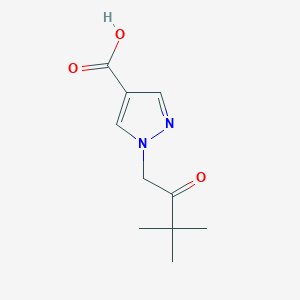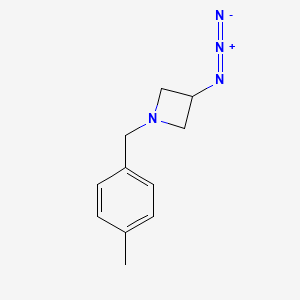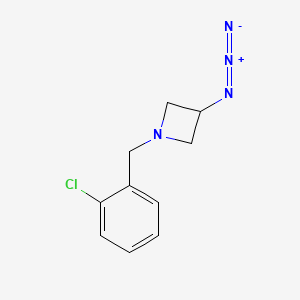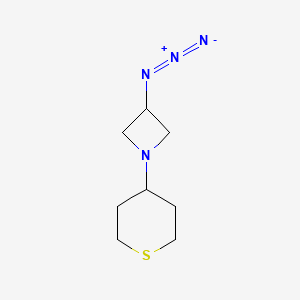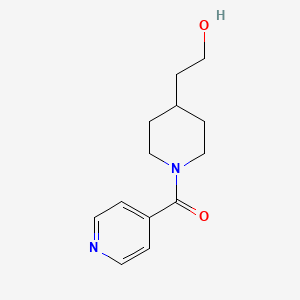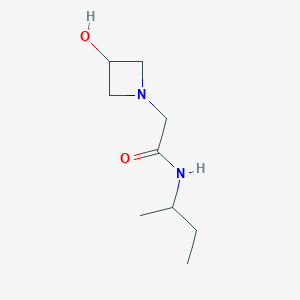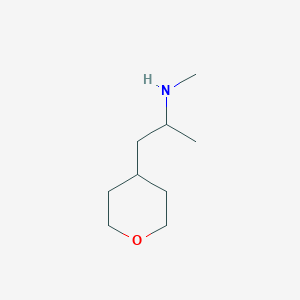![molecular formula C11H16ClN3O B1489061 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine CAS No. 1342596-84-2](/img/structure/B1489061.png)
4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine
Descripción general
Descripción
“4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine” is a chemical compound with the empirical formula C9H12ClN3. It has a molecular weight of 197.66 . This compound is part of the pyrimidine family, which are essential base components of genetic material .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, have been synthesized using a radical approach . This method involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at the 1st and 3rd positions . The InChI code for this compound is 1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine” were not found, it’s worth noting that similar compounds, such as pinacol boronic esters, have been involved in various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine” include a molecular weight of 197.66 . The InChI code for this compound is 1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulations
Research by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives on iron. The study utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors of these compounds on Fe surfaces. This research is critical for understanding how such compounds can be applied to prevent corrosion in industrial applications (Kaya et al., 2016).
Structural and Electronic Properties
Georges et al. (1989) analyzed the crystal structures of three anticonvulsant compounds, providing insights into their structural and electronic properties. This study is significant for the design and synthesis of new pharmaceutical compounds with improved efficacy (Georges et al., 1989).
Heterocyclic Chemistry for Therapeutic Applications
Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, demonstrating a wide spectrum of biological activities. The study highlights the therapeutic potential of such compounds in treating various diseases (Bassyouni & Fathalla, 2013).
Antimicrobial Activity
Al-Masoudi et al. (2015) explored the synthesis and antibacterial activity of new pyrimidine derivatives, revealing potent antibacterial and antifungal properties. Such research is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Al-Masoudi et al., 2015).
Synthesis and Biological Activity
Azab (2008) discussed the synthesis of a novel series of thienopyrimidines, showcasing their broad spectrum of biological activities. This study underlines the importance of such compounds in creating new drugs with diverse therapeutic effects (Azab, 2008).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are often used in the development of drugs due to their wide range of biological activities .
Mode of Action
Without specific information on “4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine”, it’s difficult to determine its exact mode of action. Many pyrimidine derivatives interact with their targets by binding to active sites, causing changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
These properties can greatly affect a compound’s bioavailability and are crucial for drug development .
Result of Action
Without specific information, it’s difficult to determine the exact molecular and cellular effects of “4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine”. The effects would depend on the compound’s target and mode of action .
Propiedades
IUPAC Name |
4-chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-7-9-2-4-15(5-3-9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMKQGKRWTBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



